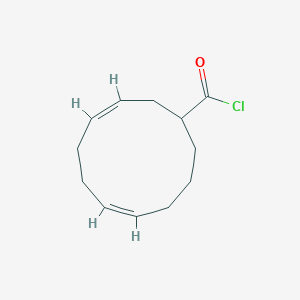
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride is an organic compound characterized by a cycloundecane ring with two conjugated double bonds at positions 3 and 7, and a carbonyl chloride functional group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride typically involves the cyclization of appropriate precursors followed by the introduction of the carbonyl chloride group. One common method involves the use of a Wittig reaction to form the diene system, followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of strong bases and chlorinating agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using specialized reactors to control temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the product. Chlorination is typically carried out using thionyl chloride or phosphorus trichloride in the presence of a catalyst to ensure complete conversion of the intermediate to the desired carbonyl chloride.
化学反応の分析
Types of Reactions
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The diene system can be oxidized to form epoxides or diols.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Aldehydes, alcohols.
Substitution: Esters, amides, thioesters.
科学的研究の応用
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
作用機序
The mechanism of action of (3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride involves its interaction with molecular targets through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications that can alter their function. The diene system can also participate in conjugation reactions, affecting the compound’s reactivity and interaction with biological systems.
類似化合物との比較
Similar Compounds
(3Z,7Z)-3,7-Octadecadienoic acid: Similar diene system but with a carboxylic acid group instead of a carbonyl chloride.
(3Z,7Z,10Z)-1-oxa-6-azacyclododeca-3,7,10-triene: Contains a similar diene system but with additional heteroatoms in the ring structure.
Uniqueness
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride is unique due to its combination of a cycloundecane ring with conjugated double bonds and a reactive carbonyl chloride group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
特性
分子式 |
C12H17ClO |
|---|---|
分子量 |
212.71 g/mol |
IUPAC名 |
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride |
InChI |
InChI=1S/C12H17ClO/c13-12(14)11-9-7-5-3-1-2-4-6-8-10-11/h1,3,6,8,11H,2,4-5,7,9-10H2/b3-1-,8-6- |
InChIキー |
POCBECWMEMOUGE-RIGHRHSVSA-N |
異性体SMILES |
C1C/C=C\CC/C=C\CC(C1)C(=O)Cl |
正規SMILES |
C1CC=CCCC=CCC(C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)

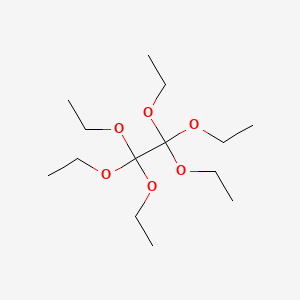
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)

![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
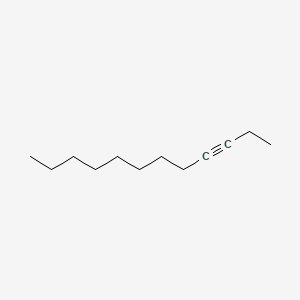
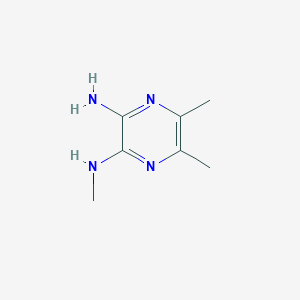
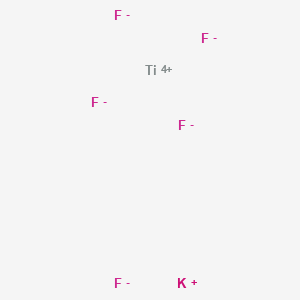
![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
